molecular formula C16H14N12O B11086764 4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11086764
M. Wt: 390.36 g/mol
InChI Key: RVHFEZWFDJRVPK-SCDVKCJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic synthesis. The process may include:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne under copper(I) catalysis.

    Synthesis of the 1,2,5-oxadiazole ring: This step might involve the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile.

    Attachment of the triazinoindole moiety: This could be done via a condensation reaction involving the triazinoindole derivative and a hydrazine compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalyst optimization: Using more efficient or recyclable catalysts.

    Reaction conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.

    Purification processes: Implementing advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the triazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the hydrazone linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structural similarity to bioactive molecules makes it a candidate for drug discovery and development. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinally, the compound might exhibit pharmacological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects. Its unique structure allows for interactions with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-thiadiazol-3-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-thiol: Contains a thiol group instead of an amine group.

Uniqueness

The uniqueness of 4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14N12O

Molecular Weight

390.36 g/mol

IUPAC Name

4-[5-methyl-4-[(Z)-C-methyl-N-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C16H14N12O/c1-7(11-8(2)28(27-22-11)15-13(17)25-29-26-15)20-23-16-19-14-12(21-24-16)9-5-3-4-6-10(9)18-14/h3-6H,1-2H3,(H2,17,25)(H2,18,19,23,24)/b20-7-

InChI Key

RVHFEZWFDJRVPK-SCDVKCJHSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N\NC3=NC4=C(C5=CC=CC=C5N4)N=N3)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.